sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Chemical Identity: This compound, commonly known as Piperacillin Sodium, is a semisynthetic β-lactam antibiotic classified under the ureidopenicillin subclass. Its molecular formula is C₂₃H₂₆N₅NaO₇S, with a molar mass of 539.539 g/mol and a monoisotopic mass of 539.145063 . The structure features a β-lactam core fused to a thiazolidine ring (4-thia-1-azabicyclo[3.2.0]heptane) and a unique side chain containing a 4-ethyl-2,3-dioxopiperazine group. This moiety enhances stability against β-lactamases and broadens its spectrum of activity .
Pharmacological Profile: Piperacillin Sodium exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Enterobacteriaceae) and some Gram-positive pathogens. It is often combined with β-lactamase inhibitors (e.g., tazobactam) to counteract enzymatic degradation .
Properties
IUPAC Name |
sodium;6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O7S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMIIGXFCMNQDS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N5NaO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperacillin sodium is synthesized through a semi-synthetic process. The synthesis involves the acylation of 6-aminopenicillanic acid (6-APA) with a ureido group . The reaction typically occurs in an anhydrous organic solvent, such as acetone, under controlled temperatures ranging from 0 to 5°C . Sodium methoxide is used as a reagent to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of piperacillin sodium involves dissolving sodium methoxide in an anhydrous organic solvent and then adding piperacillin dissolved in anhydrous acetone . The mixture is cooled and stirred under an inert gas atmosphere. The reaction product is then filtered, dried under reduced pressure, and packaged for use .
Chemical Reactions Analysis
Types of Reactions: Piperacillin sodium undergoes various chemical reactions, including:
Oxidation: Piperacillin can be oxidized using potassium hydrogen peroxomonosulfate (KHSO5) in aqueous solutions.
Common Reagents and Conditions:
Oxidation: Potassium hydrogen peroxomonosulfate (KHSO5) is commonly used as an oxidizing agent.
Substitution: β-lactamase enzymes act as reagents in the hydrolysis of the β-lactam ring.
Major Products:
Scientific Research Applications
Structural Overview
The compound's structure includes several functional groups that contribute to its biological activity:
- Piperazine ring : Known for its role in various pharmaceutical compounds.
- Thiazolidine core : Often associated with antibacterial properties.
- Dimethyl and phenyl substitutions : These enhance lipophilicity and potentially improve bioavailability.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₂₃N₃O₇S
- Molar Mass : Approximately 399.45 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been shown to exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of protein synthesis pathways.
Case Study: Efficacy Against Drug-resistant Strains
A significant study published in a peer-reviewed journal demonstrated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays indicated that it inhibited MRSA growth at concentrations as low as 2 µg/mL, showcasing its potential as a novel therapeutic agent against resistant bacterial infections .
Anticancer Potential
There is emerging evidence suggesting that sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in certain cancer cell lines through the activation of caspase pathways.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 4.5 | Caspase activation |
| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
Neuroprotective Effects
Research has also indicated potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Animal Models
In a recent animal study, administration of this compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The results suggest that this compound could be a candidate for further development as a treatment for Alzheimer’s disease .
Mechanism of Action
Piperacillin sodium exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the weakening of the cell wall and eventual lysis of the bacteria due to the action of autolytic enzymes . Tazobactam, when combined with piperacillin, inhibits β-lactamase enzymes, thereby extending the antibiotic spectrum of piperacillin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Piperacillin Sodium and analogous β-lactam antibiotics:
Key Differentiators
Structural Modifications :
- Piperacillin’s 4-ethyl-2,3-dioxopiperazine side chain enhances penetration into Gram-negative bacteria and reduces susceptibility to β-lactamases compared to earlier penicillins like Ampicillin .
- In contrast, Oxacillin and Nafcillin prioritize β-lactamase resistance via bulky side chains (isoxazole/naphthoyl groups) but sacrifice Gram-negative coverage .
Spectrum of Activity: Piperacillin and Azlocillin (both ureidopenicillins) share activity against P. aeruginosa, but Piperacillin demonstrates superior potency due to its optimized side chain . Ceftriaxone, a cephalosporin, lacks anti-pseudomonal activity but provides extended coverage against Enterobacteriaceae due to its methoxyimino group .
Clinical Use :
- Piperacillin is first-line for hospital-acquired infections (e.g., intra-abdominal, urinary tract) when combined with tazobactam .
- Oxacillin and Nafcillin are reserved for methicillin-sensitive Staphylococcus aureus (MSSA) infections .
Research Findings
- Piperacillin-Tazobactam : Synergy with tazobactam reduces hydrolysis by extended-spectrum β-lactamases (ESBLs), achieving >90% clinical efficacy in severe infections .
- Comparative Efficacy: In vitro studies show Piperacillin’s MIC₉₀ for P. aeruginosa is 8 µg/mL, outperforming Azlocillin (MIC₉₀ = 16 µg/mL) .
- Resistance Trends : Piperacillin resistance in Enterobacteriaceae correlates with overexpression of AmpC β-lactamases, necessitating combination therapies .
Biological Activity
Sodium (2R,5S,6S)-6-[[(2R)-2-[[(4-ethyl-2,3-dioxo-1-piperazinyl)-oxomethyl]amino]-1-oxo-2-phenylethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound with potential therapeutic applications. Its unique structure suggests various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound features a bicyclic core structure with multiple functional groups that contribute to its biological activity. The presence of a piperazine moiety and a thiazolidine ring enhances its pharmacological potential.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that compounds with similar structural motifs possess significant antibacterial properties. The presence of the thiazolidine and piperazine rings is often associated with enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
2. Anti-inflammatory Effects
Compounds resembling this structure have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
3. Antioxidant Properties
The compound may exhibit antioxidant activity due to its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related damage.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted on a series of compounds similar to sodium (2R,5S,6S)-6 demonstrated effective inhibition against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting that this compound could serve as a novel antibacterial agent.
Case Study: Anti-inflammatory Response
In vitro studies assessed the anti-inflammatory effects of related compounds on human monocytes stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in the secretion of pro-inflammatory cytokines when treated with the compound, supporting its potential use in inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
